L-Leucinamide, L-alanyl-
Overview
Description
L-Leucinamide, L-alanyl- is a compound derived from the amino acids leucine and alanine It is an amide formed by the condensation of the carboxyl group of L-leucine with the amino group of L-alanine
Mechanism of Action
Target of Action
The primary target of the compound L-Leucinamide, L-alanyl- is the main protease (Mpro) of the SARS-CoV-2 virus . This protease is responsible for the replication of the virus and is a key target for antiviral drug development .
Mode of Action
L-Leucinamide, L-alanyl- interacts with its target, the main protease, through molecular docking . The compound binds to the same sites of the main protease of SARS-CoV-2 as the control molecule . This interaction inhibits the function of the protease, thereby preventing the replication of the virus .
Biochemical Pathways
The action of L-Leucinamide, L-alanyl- affects the viral replication pathway of SARS-CoV-2. By inhibiting the main protease, the compound disrupts the replication of the virus, which is a crucial step in the viral life cycle . The downstream effects of this action include a reduction in viral load and potentially a decrease in the severity of the infection .
Pharmacokinetics
It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . Pharmacokinetic factors may play a major role in its mechanism of action and efficacy as a drug
Result of Action
The molecular and cellular effects of L-Leucinamide, L-alanyl-'s action include the inhibition of the main protease of SARS-CoV-2, which leads to a disruption in the replication of the virus . This can result in a reduction in viral load and potentially a decrease in the severity of the infection .
Action Environment
The action, efficacy, and stability of L-Leucinamide, L-alanyl- can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, L-alanyl- typically involves the coupling of L-leucine and L-alanine using peptide synthesis techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of L-Leucinamide, L-alanyl- can be achieved through automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide derivatives. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
L-Leucinamide, L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent amino acids, L-leucine and L-alanine.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium azide (NaN3) or alkyl halides.
Major Products Formed
Hydrolysis: L-leucine and L-alanine.
Oxidation: Oxo derivatives of L-leucinamide, L-alanyl-.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
L-Leucinamide, L-alanyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and peptide-based materials.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
L-Leucinamide: A simpler amide derivative of leucine.
L-Alaninamide: An amide derivative of alanine.
L-Leucyl-L-alanine: A dipeptide formed by the condensation of L-leucine and L-alanine.
Uniqueness
L-Leucinamide, L-alanyl- is unique due to its specific combination of leucine and alanine, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-5(2)4-7(8(11)13)12-9(14)6(3)10/h5-7H,4,10H2,1-3H3,(H2,11,13)(H,12,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGZZYSVTBYGNJ-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314206 | |
Record name | L-Alanyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38689-32-6 | |
Record name | L-Alanyl-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38689-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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